molecular formula C20H21N5O4S B2909807 Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate CAS No. 1105219-75-7

Ethyl 2-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2909807
CAS No.: 1105219-75-7
M. Wt: 427.48
InChI Key: ZTUFIWGVMGIQQZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a furan ring, a pyridazine ring, a piperidine ring, and a thiazole ring. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple rings could provide rigidity to the molecule, and the various functional groups could allow for interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .

Future Directions

The compound could potentially be studied for its biological activity, given the presence of several functional groups common in biologically active compounds. Further studies could also explore its physical and chemical properties, and how these relate to its potential uses .

Properties

IUPAC Name

ethyl 2-[[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-2-28-19(27)15-12-30-20(21-15)22-18(26)13-7-9-25(10-8-13)17-6-5-14(23-24-17)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUFIWGVMGIQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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